molecular formula C11H16OSi B14119976 o-(Trimethylsilyl)acetophenone

o-(Trimethylsilyl)acetophenone

Cat. No.: B14119976
M. Wt: 192.33 g/mol
InChI Key: NBLHJHSDSAQCFM-UHFFFAOYSA-N
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Description

1-(2-(Trimethylsilyl)phenyl)ethan-1-one is an organic compound with the molecular formula C11H16OSi. It is characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further connected to an ethanone group. This compound is often used in organic synthesis due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-(Trimethylsilyl)phenyl)ethan-1-one can be synthesized through various methods. One common approach involves the reaction of 2-bromoacetophenone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods: In industrial settings, the production of 1-(2-(Trimethylsilyl)phenyl)ethan-1-one may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Trimethylsilyl)phenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-(Trimethylsilyl)phenyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.

    Industry: The compound is utilized in the manufacture of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-(Trimethylsilyl)phenyl)ethan-1-one involves its reactivity due to the presence of the trimethylsilyl group. This group can act as a protecting group for hydroxyl and amino functionalities, allowing selective reactions to occur at other sites in the molecule. The trimethylsilyl group can be removed under mild acidic or basic conditions, revealing the functional group for further reactions .

Comparison with Similar Compounds

  • 1-Phenyl-2-(trimethylsilyl)ethanone
  • 2-Phenyl-2-(trimethylsilyl)ethan-1-ol
  • 1-(2-(Trimethylsilyl)phenyl)ethanol

Comparison: 1-(2-(Trimethylsilyl)phenyl)ethan-1-one is unique due to its specific structure, which combines the reactivity of the ethanone group with the stability provided by the trimethylsilyl group. This makes it particularly useful in selective organic synthesis compared to other similar compounds .

Properties

Molecular Formula

C11H16OSi

Molecular Weight

192.33 g/mol

IUPAC Name

1-(2-trimethylsilylphenyl)ethanone

InChI

InChI=1S/C11H16OSi/c1-9(12)10-7-5-6-8-11(10)13(2,3)4/h5-8H,1-4H3

InChI Key

NBLHJHSDSAQCFM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1[Si](C)(C)C

Origin of Product

United States

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